1,4-Piperazinediethanesulfonic acid, dipotassium salt
Overview
Description
1,4-Piperazinediethanesulfonic acid, dipotassium salt, is a chemical compound with unique properties and applications. It has been studied for its role in forming novel complexes and contributing to crystal engineering.
Synthesis Analysis
The synthesis of compounds related to 1,4-Piperazinediethanesulfonic acid often involves interactions with various metals and other organic compounds. For instance, a study reported the self-assembly of its dipotassium salt with AgNO3, resulting in a novel sulphonate silver(I) complex (Sun et al., 2002).
Molecular Structure Analysis
The molecular structure of derivatives of 1,4-Piperazinediethanesulfonic acid has been extensively analyzed using techniques like X-ray crystallography. These analyses reveal complex hydrogen-bonding patterns and structural conformations (Ntirampebura et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1,4-Piperazinediethanesulfonic acid derivatives often lead to the formation of unique salts and complexes, with specific supramolecular assembly patterns, as observed in various crystallographic studies (Prasad et al., 2022).
Physical Properties Analysis
The physical properties of compounds related to 1,4-Piperazinediethanesulfonic acid, such as vibrational spectra and thermodynamic properties, have been studied using spectroscopic methods. These studies help understand the stability and reactive sites of the molecule (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties, including the valence and pH-related behavior of 1,4-Piperazinediethanesulfonic acid, have been analyzed. For example, a study on the pH and osmolality of PIPES, a related compound, revealed its behavior as a divalent ion in physiological pH (Hatae et al., 1994).
Scientific Research Applications
“1,4-Piperazinediethanesulfonic acid, dipotassium salt”, also known as PIPES dipotassium salt, is a type of zwitterionic buffer . It belongs to the group of the ethanesulfonic acid buffer series . Here are some of its applications:
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Biological Applications : PIPES dipotassium salt is used in cell culture and tissue fixation for electron microscopy . It is a non-toxic buffer that does not interact with metal ions .
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Fluorescence Polarization Microscopy : PIPES dipotassium salt has been used as a buffer for fluorescence polarization microscopy studies of kinesin-microtubule binding . It is suitable for use as a component of PHEM buffer (PIPES, HEPES, EGTA, and MgSO4) used during rinsing and blocking steps in immunofluorescence imaging of HeLa cells .
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Diagnostic Assay Manufacturing : PIPES dipotassium salt is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are done to analyze and measure the presence, amount, or activity of a target entity (the analyte). The analyte can be a drug, a biochemical substance, or a cell in an organism or organic sample .
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Molecular Biology : PIPES dipotassium salt is used in molecular biology, particularly in the preparation of buffer solutions . Buffer solutions are used to maintain the pH of a solution in biological and chemical experiments .
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Microscopy Studies : PIPES dipotassium salt has been used as a buffer for fluorescence polarization microscopy studies of kinesin-microtubule binding . It is suitable for use as a component of PHEM buffer (PIPES, HEPES, EGTA, and MgSO4) used during rinsing and blocking steps in immunofluorescence imaging of HeLa cells .
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Cell Culture : PIPES dipotassium salt is used in cell culture applications . It is a non-toxic buffer that does not interact with metal ions, making it ideal for use in cell culture environments .
Safety And Hazards
properties
IUPAC Name |
dipotassium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYFCAMUXGZFN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16K2N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073042 | |
Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | PIPES dipotassium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Piperazinediethanesulfonic acid, dipotassium salt | |
CAS RN |
108321-27-3 | |
Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediethanesulfonic acid, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Piperazinediethanesulfonic acid, dipotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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